molecular formula C13H9BrF2 B2738366 1-Bromo-2-[4-(difluoromethyl)phenyl]benzene CAS No. 2248323-74-0

1-Bromo-2-[4-(difluoromethyl)phenyl]benzene

Cat. No.: B2738366
CAS No.: 2248323-74-0
M. Wt: 283.116
InChI Key: MMFSTZWKQPZWPG-UHFFFAOYSA-N
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Description

1-Bromo-2-[4-(difluoromethyl)phenyl]benzene is an organic compound with the molecular formula C13H9BrF2. It is a brominated aromatic compound where a bromine atom is attached to a benzene ring, which is further substituted with a difluoromethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-[4-(difluoromethyl)phenyl]benzene can be synthesized through several methods. One common approach involves the bromination of 2-[4-(difluoromethyl)phenyl]benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-[4-(difluoromethyl)phenyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-[4-(difluoromethyl)phenyl]benzene derivatives.

    Coupling: Formation of biaryl compounds.

    Reduction: Formation of 2-[4-(difluoromethyl)phenyl]benzene.

Mechanism of Action

The mechanism of action of 1-Bromo-2-[4-(difluoromethyl)phenyl]benzene involves its interaction with various molecular targets. The bromine atom and the difluoromethyl group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in biological pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-[4-(difluoromethyl)phenyl]benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both a bromine atom and a difluoromethyl group on the benzene ring allows for versatile chemical transformations and applications in various fields of research and industry .

Properties

IUPAC Name

1-bromo-2-[4-(difluoromethyl)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFSTZWKQPZWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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